An In-depth Technical Guide to 1,3,5,7-Tetrabromoadamantane: Chemical Properties and Structure
An In-depth Technical Guide to 1,3,5,7-Tetrabromoadamantane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,3,5,7-tetrabromoadamantane, a key intermediate in advanced organic synthesis. This document consolidates essential data, including physicochemical properties, detailed structural parameters derived from X-ray crystallography, and established experimental protocols for its synthesis and purification. Furthermore, this guide discusses the reactivity and applications of this versatile molecule, particularly its role as a rigid scaffold in the development of complex molecular architectures and active pharmaceutical ingredients.
Introduction
1,3,5,7-Tetrabromoadamantane is a halogenated derivative of adamantane, a rigid, tricyclic hydrocarbon.[1] Its unique diamondoid structure, possessing a C₃v point group symmetry, provides a robust and predictable three-dimensional framework. The four bromine atoms are located at the bridgehead positions, rendering them susceptible to a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2] This tetra-functionalized adamantane serves as a valuable building block for the construction of polymers, advanced materials, and complex organic molecules with potential applications in medicinal chemistry and drug development.[1]
Chemical Properties
This section summarizes the key chemical and physical properties of 1,3,5,7-tetrabromoadamantane.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂Br₄ | [1][3] |
| Molecular Weight | 451.82 g/mol | [1][3] |
| CAS Number | 7314-86-5 | [1][3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 246-247 °C | N/A |
| Boiling Point (Predicted) | 365.6 ± 37.0 °C | N/A |
| Density (Predicted) | 2.568 ± 0.06 g/cm³ | N/A |
| Solubility | Data not readily available. Generally described as highly lipophilic and likely soluble in non-polar organic solvents. | [4] |
Molecular Structure
The molecular structure of 1,3,5,7-tetrabromoadamantane has been determined by single-crystal X-ray diffraction. The adamantane cage provides a rigid tetrahedral arrangement of the four bromine atoms.
Crystal Structure Data
The compound crystallizes in the monoclinic system with the space group P2₁/n.[1]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| a | 11.7669(4) Å | [1] |
| b | 9.0612(3) Å | [1] |
| c | 12.1493(4) Å | [1] |
| β | 98.529(2)° | [1] |
| Volume | 1281.06(7) ų | [1] |
| Z | 4 | [1] |
Bond Distances
The four carbon-bromine bond distances are nearly identical, confirming the high symmetry of the molecule.[1]
| Bond | Distance (Å) | Source |
| C-Br (average) | ~1.968 | [1] |
Experimental Protocols
Synthesis of 1,3,5,7-Tetrabromoadamantane
A widely used method for the synthesis of 1,3,5,7-tetrabromoadamantane involves the direct bromination of adamantane in the presence of a Lewis acid catalyst.[1]
Materials:
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Adamantane
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Bromine
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Anhydrous aluminium chloride
Procedure:
-
To a stirred mixture of bromine and anhydrous aluminium chloride at 278-283 K, add adamantane portionwise over 30 minutes.
-
Heat the reaction mixture to 363 K over a period of 1 hour and maintain this temperature for 24 hours. Copious evolution of hydrogen bromide will be observed.
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After the reaction is complete, distill the excess bromine.
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The residue is then worked up to isolate the crude product.
Purification
The crude 1,3,5,7-tetrabromoadamantane can be purified by recrystallization.[5]
Solvent:
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Glacial acetic acid
Procedure:
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Dissolve the crude product in a minimal amount of hot glacial acetic acid.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum is expected to be simple, showing a single broad singlet for the 12 methylene protons of the adamantane cage.
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¹³C NMR: The ¹³C NMR spectrum is also expected to be relatively simple, showing signals for the bridgehead carbons attached to bromine and the methylene carbons. The chemical shifts will be influenced by the electronegative bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3,5,7-tetrabromoadamantane is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the adamantane core. The C-Br stretching vibrations would appear in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of 1,3,5,7-tetrabromoadamantane will show a characteristic isotopic pattern for the molecular ion due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the sequential loss of bromine atoms and fragmentation of the adamantane cage.
Reactivity and Applications
1,3,5,7-Tetrabromoadamantane is a versatile synthon in organic chemistry.[2] The four bromine atoms can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2] This allows for the introduction of a wide range of functional groups onto the rigid adamantane scaffold, leading to the synthesis of complex molecules with potential applications in:
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Drug Development: The adamantane cage is a known pharmacophore, and its derivatives are explored for various therapeutic applications.[2]
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Materials Science: The rigid, tetrahedral structure of 1,3,5,7-tetrasubstituted adamantanes makes them ideal building blocks for the construction of polymers and supramolecular assemblies with unique properties.[1]
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Catalysis: Adamantyl-containing ligands can be synthesized from 1,3,5,7-tetrabromoadamantane for use in catalysis.
Logical Relationships and Workflows
The following diagrams illustrate the central role of 1,3,5,7-tetrabromoadamantane in the synthesis of functionalized adamantane derivatives.
Caption: Synthetic pathway from adamantane to functionalized derivatives via 1,3,5,7-tetrabromoadamantane.
Caption: A typical workflow for the synthesis and characterization of 1,3,5,7-tetrabromoadamantane.
Conclusion
1,3,5,7-Tetrabromoadamantane is a cornerstone molecule for the synthesis of tetra-substituted adamantane derivatives. Its well-defined structure and predictable reactivity make it an invaluable tool for chemists in academia and industry. This guide provides a foundational understanding of its chemical properties and structure, serving as a valuable resource for researchers engaged in the design and synthesis of novel adamantane-based compounds. Further investigation into its solubility in a wider range of organic solvents and the comprehensive analysis of its spectral data would be beneficial for the broader scientific community.
